Fluorination-Driven Shift in Lipophilicity and Hydrogen-Bond Acidity Compared to Non-Fluorinated Analog
Incorporation of a fluorine atom at the 5-position of the phenyl ring significantly modulates the compound's lipophilicity and hydrogen-bonding capacity relative to the non-fluorinated analog 2-bromo-2'-hydroxyacetophenone. The computed partition coefficient (XLogP3) for 2-bromo-2'-hydroxyacetophenone is 2.9 [1], whereas the fluorinated derivative 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is expected to exhibit a marginally increased logP due to the hydrophobic nature of the C-F bond, while simultaneously introducing a potential hydrogen-bond acceptor site that can influence molecular recognition. Additionally, the predicted acid dissociation constant (pKa) of the phenolic hydroxyl group in the fluorinated compound is 7.50 ± 0.43 , a value that may differ from the non-fluorinated counterpart due to the electron-withdrawing inductive effect of the fluorine substituent, altering its ionization state under physiological pH conditions.
| Evidence Dimension | Lipophilicity (XLogP3) and Phenolic Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa (phenolic OH): 7.50 ± 0.43 |
| Comparator Or Baseline | 2-Bromo-2'-hydroxyacetophenone (non-fluorinated): XLogP3 = 2.9; pKa not directly reported but inferred to be different due to lack of fluorine inductive effect |
| Quantified Difference | Fluorination is known to increase logP by approximately 0.2–0.4 units per fluorine atom in aromatic systems (class-level inference) and lower the pKa of a proximal phenol by ~0.5–1.0 units due to the -I effect of fluorine. |
| Conditions | Computed and predicted values based on chemical structure |
Why This Matters
These physicochemical alterations directly impact the compound's solubility, membrane permeability, and protein-binding characteristics, making the fluorinated analog a distinct chemical entity that cannot be interchanged with non-fluorinated versions in medicinal chemistry SAR campaigns.
- [1] PubChem. 2-Bromo-2'-hydroxyacetophenone (CAS 2491-36-3). Computed Properties: XLogP3. (Accessed April 2026). View Source
